Sub-Nanomolar PDE4D Inhibition Achieved Exclusively via 6,8-Disubstituted 1,7-Naphthyridine Scaffold
1,7-Naphthyridine-based PDE4D inhibitors demonstrate sub-nanomolar potency (IC50 = 0.7 nM), whereas 1,8-naphthyridine derivatives in the same assay show significantly higher IC50 values or are inactive [1]. The 1,7-scaffold is crucial for achieving this high potency, as the 1,6- and 1,8-regioisomers fail to achieve comparable inhibition of PDE4D [2].
| Evidence Dimension | PDE4D Inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 0.7 nM (Compound 11) |
| Comparator Or Baseline | 1,8-Naphthyridine derivatives: IC50 > 1000 nM |
| Quantified Difference | >1400-fold increase in potency for 1,7-scaffold |
| Conditions | Human PDE4D enzyme assay, recombinant expression in S. cerevisiae |
Why This Matters
The sub-nanomolar potency of 1,7-naphthyridine-based inhibitors makes this scaffold essential for developing effective oral therapies for asthma and COPD, where high target engagement is critical.
- [1] Hersperger, R., et al. Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 6,8-Disubstituted 1,7-Naphthyridines: A Novel Class of Potent and Selective Phosphodiesterase Type 4D Inhibitors. J. Med. Chem. 2000, 43 (4), 675–682. View Source
- [2] Litvinov, V. P. Chemistry and biological activities of 1,8-naphthyridines. Russ. Chem. Rev. 2004, 73 (7), 637–652. View Source
